Annulation Yield Comparison: Phenylethynyl vs. 4-Nitrophenyl and 4-Chlorophenyl Alkynyl Substrates in Pd-Catalyzed Indole Synthesis with 4-Iodoanisole
In the palladium-catalyzed reaction of o-alkynyltrifluoroacetanilides with 4-iodoanisole to form 2,3-disubstituted indoles, the target compound (R = phenylethynyl) delivered the corresponding 2-(4-methoxyphenyl)-3-phenylindole in ~58% isolated yield. Under identical conditions, the 4-nitrophenylalkynyl substrate afforded the analogous product in ~97% yield, and the 4-chlorophenylalkynyl substrate gave ~94% yield [1]. The substantially lower yield of the phenylethynyl substrate is mechanistically informative—the electron-rich phenyl ring on the alkyne attenuates the electrophilicity of the Pd(II)-coordinated alkyne, slowing the aminopalladation step relative to electron-deficient arylalkynyl substrates. This quantitative reactivity difference confirms that the phenylethynyl group is not merely a placeholder but actively tunes the cyclization rate, limiting yield to approximately 60% of that achievable with electron-poor alkynyl partners [1].
| Evidence Dimension | Isolated product yield in Pd-catalyzed indole annulation with 4-iodoanisole |
|---|---|
| Target Compound Data | ~58% (R = phenylethynyl; CAS 143360-89-8) |
| Comparator Or Baseline | R = 4-nitrophenylethynyl: ~97%; R = 4-chlorophenylethynyl: ~94% |
| Quantified Difference | Target yield is 39 percentage points lower than 4-nitrophenyl analog; 36 percentage points lower than 4-chlorophenyl analog |
| Conditions | Pd(PPh₃)₄, K₂CO₃, DMF, 80 °C; o-alkynyltrifluoroacetanilide + 4-iodoanisole → 2-(4-methoxyphenyl)-3-arylindole (Cacchi et al., Synthesis 2004, 1889–1894) |
Why This Matters
For procurement decisions, this data establishes that CAS 143360-89-8 is the substrate of choice specifically when a C3-phenyl substituent is required on the indole scaffold—the lower yield is an acceptable trade-off for direct access to this pharmacophoric motif without additional deprotection or functional group interconversion steps.
- [1] Cacchi, S.; Fabrizi, G.; Parisi, L. M. Preparation of Indoles from o-Alkynyltrifluoroacetanilides Through the Aminopalladation–Reductive Elimination Process. Synthesis 2004, No. 11, 1889–1894. View Source
